molecular formula C27H24FN3O6 B14978173 Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B14978173
M. Wt: 505.5 g/mol
InChI Key: VRNCCVYBJVDMJW-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and an imidazolidinone ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the fluorobenzyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the Fluorobenzyl Group: This step may involve the use of fluorobenzyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This can be done using methoxyphenyl derivatives through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler compound with a similar fluorobenzyl group.

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Shares structural similarities but lacks the imidazolidinone ring.

Uniqueness

Methyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its complex structure, which includes multiple functional groups and a rigid imidazolidinone ring. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H24FN3O6

Molecular Weight

505.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O6/c1-36-22-13-11-21(12-14-22)31-25(33)23(30(27(31)35)16-17-3-7-19(28)8-4-17)15-24(32)29-20-9-5-18(6-10-20)26(34)37-2/h3-14,23H,15-16H2,1-2H3,(H,29,32)

InChI Key

VRNCCVYBJVDMJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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